Enantioselectivity in Iridium-Catalyzed Reduction of α,β-Unsaturated Ketones: (S)-PNP* vs. (R)-PNP*
In the iridium-catalyzed hydrogen-transfer reduction of benzylideneacetone (PhCH=CHCOMe) using [Ir(COD)(OMe)]₂ as the metal precursor, the (S)-(-)-PNP* ligand 5b delivers the allylic alcohol product with the opposite absolute configuration to that obtained with (R)-(+)-PNP* 5a. Both enantiomeric ligands achieve the same maximum chemoselectivity for carbonyl reduction (94%), but the sense of asymmetric induction is inverted [1].
| Evidence Dimension | Enantioselectivity (absolute configuration of allylic alcohol product) |
|---|---|
| Target Compound Data | (S)-(-)-PNP* 5b: up to 54% ee, (S)-configured product |
| Comparator Or Baseline | (R)-(+)-PNP* 5a: up to 54% ee, (R)-configured product |
| Quantified Difference | Opposite enantiomer; equal maximum ee magnitude but inverted sign |
| Conditions | Benzylideneacetone reduction with [Ir(COD)(OMe)]₂ in propan-2-ol; GC-MS analysis; Organometallics 1995, 14, 1489–1502 |
Why This Matters
Selection of the (S)-enantiomer over the (R)-enantiomer is mandatory when the target chiral allylic alcohol requires (S)-absolute stereochemistry; the two enantiomeric ligands are not functionally interchangeable.
- [1] Bianchini, C.; Farnetti, E.; Glendenning, L.; Graziani, M.; Nardin, G.; Peruzzini, M.; Rocchini, E.; Zanobini, F. Organometallics 1995, 14 (3), 1489–1502. View Source
